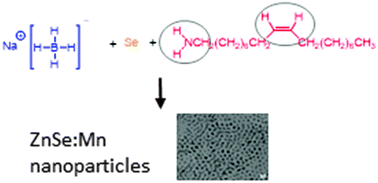On the influence of coordinating solvents on the reduction of selenium for the phosphine-free synthesis of metal selenide nanoparticles†
New Journal of Chemistry Pub Date: 2015-11-16 DOI: 10.1039/C5NJ02676H
Abstract
In this study, we report on the influence of organic solvents on the dissolution and reduction of elemental selenium for the phosphine-free synthesis of metal selenide nanoparticles. To this end, elemental selenium was reduced with sodium borohydride in the presence of a hydrophobic unsaturated alkylamine (oleylamine) and an alkene (1-octadecene) in different ratios. These varying conditions affect the optical properties of the prepared ZnSe:Mn nanoparticles (which was chosen as the test case) in a systematic way. The characterization with UV-vis absorption, photoluminescence measurements and nuclear magnetic resonance (NMR) shows the importance of the bifunctionality of oleylamine for the reduction and dissolution of elemental selenium for the scalable synthesis of highly crystalline nanoparticles. NMR data indicate that (in addition to the amine group) the double bond in the center of the molecule plays an important role as well. A proposed reaction pathway describes the specific actions of the amine group and the double bond in oleylamine for the synthesis of selenide nanoparticles. Consequently, oleylamine as solvent has a pronounced positive effect on the optical properties of the synthesized ZnSe:Mn nanoparticles.

Recommended Literature
- [1] Water-passivated ZnMgO nanoparticles for blue quantum dot light-emitting diodes†
- [2] Structural analysis and allergenicity assessment of an enzymatically cross-linked bovine α-lactalbumin polymer
- [3] Structural transformation, magnetization reversal and magnetic switching in Cr doped GdMnO3 perovskite
- [4] Structure and activity of Candida antarctica lipase B in ionic liquids†
- [5] When classical trajectories get to quantum accuracy: II. The scattering of rotationally excited H2 on Pd(111)
- [6] Study of the perpendicular self-assembly of a novel high-χ block copolymer without any neutral layer on a silicon substrate
- [7] TRIP behavior of non-equiatomic Co40Cr20Ni15Fe15Mo10 high entropy alloys
- [8] Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion†
- [9] Synthesis of an electronically conductive hydrogel from a hydrogelator and a conducting polymer†
- [10] Structurally stabilized olivine lithium phosphate cathodes with enhanced electrochemical properties through Fe doping†

Journal Name:New Journal of Chemistry
research_products
-
CAS no.: 1245645-65-1









